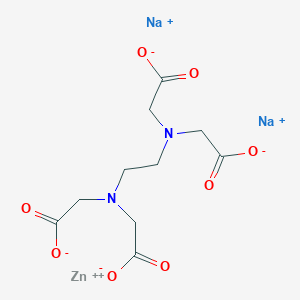
Ethylenediaminetetraacetic Acid Disodium Zinc Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium zinc edetate, also known as disodium zinc ethylenediaminetetraacetate, is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including agriculture, medicine, and industrial applications, due to its ability to bind and sequester metal ions.
準備方法
Synthetic Routes and Reaction Conditions: Disodium zinc edetate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The general reaction involves dissolving EDTA in water, adding zinc chloride or zinc sulfate, and then neutralizing the solution with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:
EDTA+ZnCl2+2NaOH→Disodium zinc edetate+2NaCl+H2O
Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves large-scale reactors where the reactants are mixed under controlled conditions. The process typically includes steps such as dissolution, neutralization, and crystallization to obtain the pure compound. The final product is then dried and packaged for various applications.
化学反応の分析
Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions: The chelation reactions involving disodium zinc edetate usually occur in aqueous solutions at neutral or slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed: The major products formed from the reactions of disodium zinc edetate with metal ions are the corresponding metal-EDTA complexes. For example, the reaction with calcium chloride forms calcium disodium edetate:
Disodium zinc edetate+CaCl2→Calcium disodium edetate+ZnCl2
科学的研究の応用
Chemistry: In chemistry, disodium zinc edetate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for titration of metal ions and in the preparation of metal-free enzymes.
Biology: In biological research, disodium zinc edetate is used to study the role of metal ions in biological systems. It helps in the removal of metal ions from biological samples, allowing researchers to investigate the effects of metal ion depletion on biological processes.
Medicine: Medically, disodium zinc edetate is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions such as lead, mercury, and cadmium, forming stable complexes that are excreted from the body.
Industry: In industrial applications, disodium zinc edetate is used in water treatment to sequester metal ions and prevent scale formation. It is also used in the textile industry to remove metal ions that can interfere with dyeing processes.
作用機序
Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions via its multiple carboxylate and amine groups. The chelation process involves the formation of a stable ring structure with the metal ion at the center. This binding reduces the availability of free metal ions, thereby preventing their participation in unwanted chemical reactions.
類似化合物との比較
Similar Compounds:
- Disodium calcium edetate
- Disodium magnesium edetate
- Disodium iron(III) edetate
Uniqueness: Disodium zinc edetate is unique due to its specific affinity for zinc ions, making it particularly useful in applications where zinc ion sequestration is required. Compared to other similar compounds, it offers a balanced chelation strength that is effective yet not overly aggressive, making it suitable for a wide range of applications.
特性
CAS番号 |
12519-36-7 |
|---|---|
分子式 |
C10H12N2O8Zn2 |
分子量 |
419.0 g/mol |
IUPAC名 |
dizinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChIキー |
WHYUWYVXDNNLTR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2].[Zn+2] |
Key on ui other cas no. |
14025-21-9 73513-47-0 |
物理的記述 |
No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |
ピクトグラム |
Irritant |
同義語 |
Zincate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















